(4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanethione
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Overview
Description
1-(4-Ethoxy-3-methoxybenzenecarbothioyl)-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with an ethoxy and methoxy group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxy-3-methoxybenzenecarbothioyl)-4-methylpiperazine typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-methoxybenzenecarbothioyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as alkylated piperazines.
Scientific Research Applications
1-(4-Ethoxy-3-methoxybenzenecarbothioyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-3-methoxybenzenecarbothioyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Methylpiperazine: Another precursor used in the synthesis.
Other substituted piperazines: Compounds with similar structures but different substituents on the piperazine ring.
Uniqueness
1-(4-Ethoxy-3-methoxybenzenecarbothioyl)-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22N2O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C15H22N2O2S/c1-4-19-13-6-5-12(11-14(13)18-3)15(20)17-9-7-16(2)8-10-17/h5-6,11H,4,7-10H2,1-3H3 |
InChI Key |
DOPSJDGJUDKDHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)C)OC |
Origin of Product |
United States |
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